1,6-Diazabicyclo[4.4.1]undecane
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Overview
Description
1,6-Diazabicyclo[441]undecane is a bicyclic organic compound with the molecular formula C₉H₁₈N₂ It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazabicyclo[4.4.1]undecane can be synthesized through the condensation of monoethanolamine with formaldehyde. This reaction yields 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane and N,N′-methylene-bis(oxazolidine) in a specific ratio . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazabicyclo[4.4.1]undecane undergoes various chemical reactions, including:
Condensation Reactions: As mentioned, it can be formed through the condensation of monoethanolamine with formaldehyde.
Substitution Reactions: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formaldehyde, monoethanolamine, and other nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, condensation reactions with formaldehyde yield 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane .
Scientific Research Applications
1,6-Diazabicyclo[4.4.1]undecane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6-Diazabicyclo[4.4.1]undecane and its derivatives involves interactions with specific molecular targets and pathways. For example, derivatives that act as dual orexin receptor antagonists interact with orexin receptors to modulate sleep-wake cycles . The bicyclic structure allows for specific binding interactions with target proteins, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: Another bicyclic compound with similar nitrogen-containing structure.
3,8-Dioxa-1,6-diazabicyclo[4.4.1]undecane: A related compound formed through similar synthetic routes.
Uniqueness
1,6-Diazabicyclo[4.4.1]undecane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring system. This structure imparts distinct chemical reactivity and potential for forming various derivatives with diverse biological activities.
Properties
CAS No. |
25336-51-0 |
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Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,6-diazabicyclo[4.4.1]undecane |
InChI |
InChI=1S/C9H18N2/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-9H2 |
InChI Key |
GDLMPSBUELUPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCCN(C1)C2 |
Origin of Product |
United States |
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